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molecular formula C8H7IN2 B8458786 2-Amino-2-(4-iodophenyl)acetonitrile

2-Amino-2-(4-iodophenyl)acetonitrile

Cat. No. B8458786
M. Wt: 258.06 g/mol
InChI Key: OWOWWGZZBXAPLI-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

To a stirred solution of 4-iodo-benzaldehyde (7.10 g) in methanol (25 ml) were added sequentially ammonia solution (35 ml, 7 M solution in methanol) and tetraisopropyl orthotitanate (10.9 ml) and the resulting mixture was stirred at r.t. for 2 h. Trimethylsilylcyanide (3.84 ml) was then added dropwise and stirring continued at r.t. for 22 hours. The reaction mixture was poured onto ice-water (100 ml) and after stirring the resulting mixture was filtered through celite, washing with ethyl acetate. The filtrate was concentrated in vacuo and the residue was taken up in ethyl acetate and washed sequentially with distilled water and with saturated brine. The organic phase was then dried over sodium sulphate and concentrated in vacuo to afford (RS)-amino-(4-iodo-phenyl)-acetonitrile (6.41 g, 81%) as a yellow solid. 1H NMR δ (CDCl3, 300 MHz): 7.76 (2H, d, J=7.8 Hz), 7.30 (2H, d, J=7.8 Hz), 4.87 (1H, brs), 1.94 (2H, brs).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
catalyst
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH3:10].C[Si]([C:15]#[N:16])(C)C>CO.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[NH2:10][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([I:1])=[CH:3][CH:4]=1)[C:15]#[N:16] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
35 mL
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
10.9 mL
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
3.84 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at r.t. for 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water (100 ml)
STIRRING
Type
STIRRING
Details
after stirring the resulting mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
washed sequentially with distilled water and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(C#N)C1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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